Polyadenylic-polyuridylic acid sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

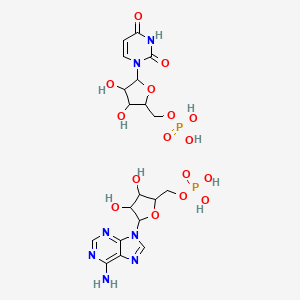

Polyadenylic-polyuridylic acid sodium is a synthetic double-stranded RNA molecule composed of polyadenylic acid and polyuridylic acid. This compound is known for its potential therapeutic activity, particularly when used in conjunction with radiotherapy. It is also utilized in comparative physiochemical studies with other duplex and single-stranded polymers .

Vorbereitungsmethoden

Polyadenylic-polyuridylic acid sodium is typically prepared by combining polyadenylic acid and polyuridylic acid under specific conditions. The preparation involves dissolving the components in sterile physiological water and heating the mixture to 50°C for 10 minutes to increase solubility. The solution is then allowed to cool to room temperature to ensure proper annealing . Industrial production methods involve lyophilization and sterile filtration to ensure the absence of bacterial contamination .

Analyse Chemischer Reaktionen

Polyadenylic-polyuridylic acid sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethidium, DAPI, and methidiumpropyl-EDTA . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Polyadenylic-polyuridylic acid sodium has a wide range of scientific research applications. It is used in:

Wirkmechanismus

The mechanism of action of polyadenylic-polyuridylic acid sodium involves recognition by Toll-like receptor 3 (TLR3), which induces TRIF-dependent signaling. This leads to the activation of transcription factors NF-κB and interferon regulatory factor (IRF), resulting in the production of pro-inflammatory cytokines and type I interferons . This compound promotes antigen-specific Th1-immune responses and boosts antibody production .

Vergleich Mit ähnlichen Verbindungen

Polyadenylic-polyuridylic acid sodium is unique in its ability to form a synthetic polyribonucleotide complex with a variety of immunopharmacological activities. Similar compounds include:

Polyinosinic-polycytidylic acid: Another synthetic double-stranded RNA molecule used in immunotherapy.

Polydeoxyadenylic-thymidylic acid: A synthetic polynucleotide used in comparative studies.

Polyadenylic acid: A homopolymer used in various biochemical studies.

This compound stands out due to its specific activation of TLR3 and its potential therapeutic applications in cancer treatment and antiviral responses .

Eigenschaften

IUPAC Name |

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQHQOKIMNKUEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O16P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

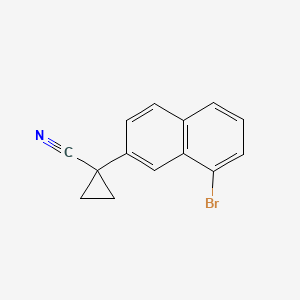

![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12080090.png)